molecular formula C18H15ClF3N3S2 B2856488 N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-4,4-dimethyl-5-methylidene-1,3-thiazol-2-amine CAS No. 1022256-84-3

N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-4,4-dimethyl-5-methylidene-1,3-thiazol-2-amine

Cat. No. B2856488
CAS RN: 1022256-84-3
M. Wt: 429.9
InChI Key: SRJXHAUIZZZEGT-UHFFFAOYSA-N
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Description

The compound is a potent inhibitor of bacterial phosphopantetheinyl transferase . It attenuates secondary metabolism and thwarts bacterial growth .


Synthesis Analysis

The synthesis of analogues was accomplished by arylation of the requisite Boc-protected amine cores with 3-trifluorophenyl iodide utilizing the 2-isobutyrylcyclohexanone/CuI system . This was followed by 1,1′-thiocarbonyldiimidazole-assisted coupling with 4-methylpyridin-2-amine .


Chemical Reactions Analysis

The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue . An advanced analogue of this series was found to attenuate production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses .

Mechanism of Action

The compound works by inhibiting bacterial phosphopantetheinyl transferases (PPTases), which catalyze a post-translational modification essential to bacterial cell viability and virulence .

Future Directions

The compound has demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus, and chemical genetic studies implicated efflux as a mechanism for resistance in Escherichia coli . This suggests potential utility as a small-molecule inhibitor in antibacterial applications .

properties

IUPAC Name

N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-4,4-dimethyl-5-methylidene-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClF3N3S2/c1-10-17(2,3)25-16(26-10)24-12-4-6-13(7-5-12)27-15-14(19)8-11(9-23-15)18(20,21)22/h4-9H,1H2,2-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJXHAUIZZZEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=C)SC(=N1)NC2=CC=C(C=C2)SC3=C(C=C(C=N3)C(F)(F)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClF3N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-4,4-dimethyl-5-methylidene-1,3-thiazol-2-amine

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